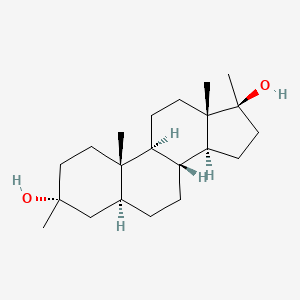
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol is a synthetic steroid compound belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans .
Preparation Methods
The synthesis of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic routes often include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Reduction: Conversion of ketone groups to hydroxyl groups.
Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on androgen receptors and estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the synthesis of other steroid compounds
Mechanism of Action
The mechanism of action of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves its interaction with androgen and estrogen receptors. It acts as an agonist for these receptors, modulating various physiological processes. The molecular targets include the androgen receptor and estrogen receptor beta, which play crucial roles in regulating gene expression and cellular responses .
Comparison with Similar Compounds
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol can be compared with other similar compounds such as:
5alpha-Androstane-3beta,17beta-diol: Another androgen derivative with similar biological activity.
17alpha-Methyl-3beta,17beta-dihydroxy-5alpha-androstane: Known for its androgenic effects and used in various research studies.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-3,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-18(22)11-12-19(2)14(13-18)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h14-17,22-23H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
FEEOGCRWGNJTKO-YRWKUUEZSA-N |
Isomeric SMILES |
C[C@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)C)O |
Canonical SMILES |
CC1(CCC2(C(C1)CCC3C2CCC4(C3CCC4(C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


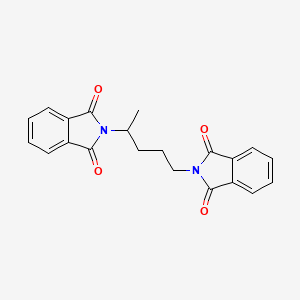
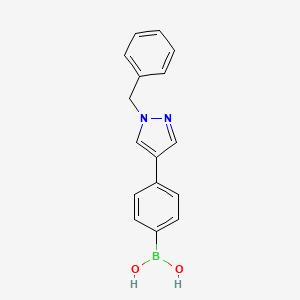


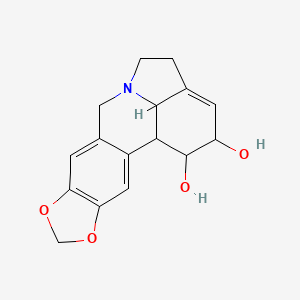

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
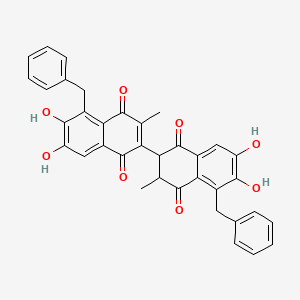
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)


![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
